molecular formula C₃₂H₃₁FN₃O.3HCl B1662535 Zosuquidar CAS No. 167465-36-3

Zosuquidar

Cat. No. B1662535
M. Wt: 637 g/mol
InChI Key: ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
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Description

Zosuquidar, also known as LY-335979, is an experimental antineoplastic drug . It inhibits P-glycoproteins, which are trans-membrane proteins that pump foreign substances out of cells in an ATP-dependent fashion .


Synthesis Analysis

Zosuquidar was developed as an acid-sensitive albumin-binding prodrug of the P-glycoprotein inhibitor in a two-step synthesis using a maleimide hydrazone linker system .


Molecular Structure Analysis

The molecular formula of Zosuquidar is C32H31F2N3O2 . The structure of Zosuquidar bound to the antigen-binding fragment of UIC2, a human ABCB1-specific inhibitory antibody, has been studied .


Chemical Reactions Analysis

Zosuquidar inhibits P-glycoproteins, causing the cancer cells to lose their medicine tolerance, and making antineoplastic drugs effective .


Physical And Chemical Properties Analysis

The molecular weight of Zosuquidar is 527.616 g/mol .

Scientific Research Applications

Zosuquidar in Acute Myeloid Leukemia

Zosuquidar, a P-glycoprotein (P-gp) inhibitor, has been explored in the treatment of acute myeloid leukemia (AML). A phase I trial revealed that continuous infusion of zosuquidar with daunorubicin and cytarabine achieved over 90% P-gp inhibition, suggesting its potential in overcoming drug resistance in AML therapy (Lancet et al., 2009). However, another study found that zosuquidar did not significantly improve the outcome of older patients with newly diagnosed AML when combined with conventional therapy (Cripe et al., 2010).

Combination Therapy in Solid Tumors

Zosuquidar has been combined with vinorelbine in patients with advanced solid tumors to determine the maximum tolerated dose (MTD). The combination showed a modest degree of vinorelbine clearance inhibition, highlighting the influence of zosuquidar on drug pharmacokinetics in cancer therapy (Lê et al., 2005).

Effect on Erythrocyte Death

A study on erythrocytes showed that zosuquidar induces suicidal erythrocyte death, involving erythrocyte shrinkage and membrane scrambling. This effect necessitates Ca2+ entry and is sensitive to certain kinase inhibitors (Briglia et al., 2015).

Pharmacokinetics and Safety in Combination with Doxorubicin

A clinical trial demonstrated that zosuquidar can be safely coadministered with doxorubicin, a common chemotherapeutic agent. The study showed that zosuquidar at higher doses was associated with maximal P-gp inhibition, which could be crucial in cancer treatment (Sandler et al., 2004).

Pharmacodynamics in Older A

ML PatientsZosuquidar was evaluated in older patients with AML to understand its pharmacodynamics and establish a safe dose. The study found that a 72-hour continuous infusion (CIV) of zosuquidar, in combination with daunorubicin and cytarabine, was well-tolerated and effectively inhibited P-gp, showing promise for clinical benefits in AML treatment (Lancet et al., 2006).

Bioanalysis in Human and Murine Plasma

A sensitive and selective method was developed for quantifying zosuquidar in human and murine plasma. This analytical advancement aids in understanding the pharmacokinetics and distribution of zosuquidar, which is essential for optimizing its therapeutic use (Kemper et al., 2003).

Effect on Brain Penetration of Paclitaxel

Research demonstrated that zosuquidar enhances the penetration of paclitaxel into the brain in mice. This finding is significant for the treatment of brain tumors where drug delivery across the blood-brain barrier is a major challenge (Kemper et al., 2004).

Synthesis for Multidrug Resistance Reversal

Zosuquidar's structure was modified to create derivatives aiming to reverse multidrug resistance. Some synthesized compounds showed more effective inhibition of multidrug-resistance transporters compared to zosuquidar, suggesting potential for improved cancer treatments (Dittrich et al., 2012).

Safety And Hazards

Zosuquidar is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2R)-1-[4-[(2R,4S)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31F2N3O2.3ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;;;/h1-14,21,29-31,38H,15-20H2;3*1H/t21-,29-,30+,31?;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFVQKPWGDRLHL-ZLYBXYBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34Cl3F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057662
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

637.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zosuquidar Trihydrochloride

CAS RN

167465-36-3
Record name Zosuquidar Trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167465363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY335979 trihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 167465-36-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZOSUQUIDAR TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813AGY3126
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,980
Citations
LA Sorbera, J Castaner, JS Silvestre… - Drugs of the Future, 2003 - access.portico.org
… an MTT assay that zosuquidar enhanced the antiproliferative activity … zosuquidar to increase the sensitivity of all cell types to doxorubicin ranged from 10-100 nM. In addition, zosuquidar …
Number of citations: 22 access.portico.org
A Alam, R Küng, J Kowal, RA McLeod… - Proceedings of the …, 2018 - National Acad Sciences
… -generation ABCB1 inhibitor zosuquidar. Our structure reveals … by two closely interacting zosuquidar molecules. The external… NBD gap, as well as zosuquidar binding. Our results define …
Number of citations: 163 www.pnas.org
A Sandler, M Gordon, DP De Alwis, I Pouliquen… - Clinical cancer …, 2004 - AACR
Purpose: Our intention was to (a) to investigate the safety and tolerability of a potent P-glycoprotein modulator, zosuquidar trihydrochloride (LY335979), when administered iv alone or in …
Number of citations: 138 aacrjournals.org
LD Cripe, H Uno, EM Paietta, MR Litzow… - Blood, The Journal …, 2010 - ashpublications.org
… (zosuquidar 22.2% vs placebo 16.3%; P = .158). In vitro modulation of P-gp activity by zosuquidar … We conclude that zosuquidar did not improve outcome in older acute myeloid leukemia…
Number of citations: 264 ashpublications.org
LH Lê, MJ Moore, LL Siu, AM Oza, M MacLean… - Cancer chemotherapy …, 2005 - Springer
… Pharmacokinetic analysis did show that zosuquidar at doses … zosuquidar with doxorubicin in 38 patients at nine dose levels defined the maximally tolerated dose (MTD) of zosuquidar as …
Number of citations: 61 link.springer.com
EM Kemper, C Cleypool, W Boogerd… - Cancer chemotherapy …, 2004 - Springer
… barrier by zosuquidar·3HCl is rapidly reversible and that the concentrations of zosuquidar·… In conclusion, zosuquidar·3HCl is only moderately active as an inhibitor of P-gp at the blood-…
Number of citations: 111 link.springer.com
EH Rubin, DP de Alwis, I Pouliquen, L Green… - Clinical cancer …, 2002 - AACR
Purpose: The purpose of this study was to investigate the safety and tolerability of Zosuquidar.3HCl, a potent inhibitor of P-glycoprotein (Pgp), when administered po alone and in …
Number of citations: 107 aacrjournals.org
M Briglia, A Fazio, C Faggio, F Lang - Cellular Physiology and …, 2015 - karger.com
Background: The P-glycoprotein inhibitor zosuquidar (LY335979) is clinically used to augment the effect of cytostatic drugs on suicidal tumor cell death or apoptosis. The present study …
Number of citations: 45 karger.com
S Callies, DP De Alwis, A Mehta, M Burgess… - Cancer chemotherapy …, 2004 - Springer
… presence of zosuquidar.3HCl. A direct concentration-effect relationship between zosuquidar.… The zosuquidar.3HCl dosing regimen led to concentrations in excess of the IC 90 (169.6 μg/l…
Number of citations: 34 link.springer.com
K Abu Ajaj, R Graeser, F Kratz - Breast cancer research and treatment, 2012 - Springer
… prodrug of the P-gp inhibitor zosuquidar (LY335979) in a two-… at the HO-group of zosuquidar followed by derivatization with 6-… rapid albumin binding of the zosuquidar prodrug as well as …
Number of citations: 21 link.springer.com

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